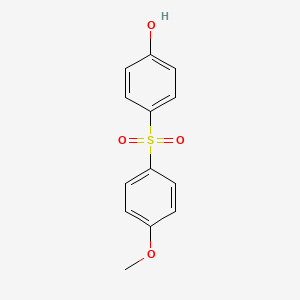

4-((4-Methoxyphenyl)sulfonyl)phenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)sulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-17-11-4-8-13(9-5-11)18(15,16)12-6-2-10(14)3-7-12/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHUUSKYUDVHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The primary route to 4-((4-methoxyphenyl)sulfonyl)phenol involves the selective mono-methylation of 4,4’-sulfonyldiphenol using a Mitsunobu reaction. This method leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to transfer a methyl group from methanol to one of the phenol moieties, preserving the sulfonyl bridge and the second hydroxyl group.

Reagents and Conditions

Procedure

-

Reaction setup : 4,4’-Sulfonyldiphenol, methanol, TPP, and THF are combined in a round-bottom flask and cooled in an ice bath.

-

DEAD addition : DEAD is added dropwise to initiate the Mitsunobu reaction, facilitating the nucleophilic substitution of the hydroxyl group with a methoxy group.

-

Workup : Zinc chloride is introduced to precipitate triphenylphosphine oxide (TPPO), which is removed via filtration.

-

Purification : The crude product is dissolved in benzene, washed with NaOH, acidified, and extracted. Column chromatography (dichloromethane:methanol, 100:1) yields the target compound as a white solid (48% yield, 2.55 g).

Optimization Challenges

-

Selectivity : Achieving mono-methylation without over-alkylating the second phenol group requires strict stoichiometric control. Excess methanol or prolonged reaction times risk di-methylation.

-

Yield limitations : The 48% yield reflects competing side reactions, including incomplete TPPO removal and solvent interactions during extraction.

Table 1: Key Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Starting material | 4,4’-Sulfonyldiphenol |

| Methylation agent | Methanol |

| Catalyst system | DEAD/TPP |

| Solvent | THF |

| Reaction time | 12 hours |

| Yield | 48% |

| Purity (post-column) | >95% (by NMR) |

Alternative Synthetic Pathways

Mechanism Insights

-

Anodic oxidation : Phenol derivatives undergo single-electron oxidation to form radical intermediates, which couple with sulfides (e.g., benzyl(4-methoxyphenyl)sulfane) to generate sulfonium species.

-

Further oxidation : Sulfoxides formed electrochemically could be oxidized to sulfones using stronger agents like hydrogen peroxide or m-CPBA, though this step remains unexplored in the cited studies.

Limitations

-

Product specificity : Electrochemical methods predominantly yield sulfoxides, necessitating additional steps for sulfone synthesis.

-

Scalability : Gram-scale reactions reported in show moderate yields (40–60%), suggesting efficiency challenges.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

-

Column chromatography : Elution with dichloromethane:methanol (100:1) resolves unreacted starting material and di-methylated byproducts.

-

HPLC : Retention time alignment with authentic standards confirms compound identity.

Comparative Analysis of Methods

Mitsunobu vs. Electrochemical Approaches

Industrial Applicability

The Mitsunobu method’s reliance on DEAD and TPP raises cost concerns for large-scale production. Electrochemical approaches, while environmentally friendly, lack direct evidence for sulfone synthesis and require further optimization.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Methoxyphenyl)sulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halides or acids.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenols, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Structural Representation

The compound features a phenolic structure with a methoxy group and a sulfonyl group, which contribute to its reactivity and biological activity.

Chemistry

4-((4-Methoxyphenyl)sulfonyl)phenol serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions:

- Synthesis of Sulfonamides : It can be used to synthesize sulfonamide derivatives, which have applications in pharmaceuticals.

- Functional Group Transformations : The compound can undergo oxidation and reduction reactions, allowing for the modification of functional groups for specific applications.

Biology

The biological activities of this compound have been a focus of research:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, certain sulfonamide derivatives showed inhibition rates of over 80% against Staphylococcus aureus at specific concentrations .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for further investigation in therapeutic contexts.

Medicine

In the field of medicinal chemistry, this compound has been explored for its potential as a drug candidate:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in disease pathways. For example, studies on related sulfonamide compounds have shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is linked to cancer progression .

- Cancer Research : The compound has been evaluated for its anti-proliferative effects on cancer cell lines such as MDA-MB-231 and MCF-7. Some derivatives demonstrated selectivity against cancer cells with IC50 values ranging from 1.52–6.31 μM .

Case Study 1: Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. Compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in MDA-MB-231 cells, suggesting the potential for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide derivatives derived from this compound. The results indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's relevance in developing new antibiotics .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| 4e | Anticancer | MDA-MB-231 | 1.52 - 6.31 |

| 4g | Antimicrobial | Staphylococcus aureus | >50 |

| 4h | Anti-biofilm | Klebsiella pneumoniae | >50 |

Wirkmechanismus

The mechanism of action of 4-((4-Methoxyphenyl)sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

Electronic Effects: The methoxy group in this compound donates electrons, stabilizing the aromatic ring and enhancing solubility in polar solvents compared to 4-(methylsulfonyl)phenol . Fluorinated derivatives (e.g., 4-[(2,2-difluoroethane)sulfonyl]phenol) exhibit increased electronegativity, altering reactivity in nucleophilic substitutions .

Hydrophobicity: this compound has a higher logP (~2.5) than 4-(methylsulfonyl)phenol (logP ~1.85) due to the lipophilic methoxyphenyl group . Vinylsulfonyl derivatives (logP ~1.2) are more hydrophilic, making them suitable for aqueous-phase dye degradation .

Reactivity: Sulfonyl chlorides (e.g., [3-(4-Methoxyphenoxy)Phenyl]sulfonyl chloride) are highly reactive intermediates in Suzuki couplings, unlike the stable sulfone in the target compound . Thioether analogs (e.g., 4-((4-Methoxyphenyl)thio)phenol) are prone to oxidation, forming sulfones under mild conditions .

Applications: The target compound’s thermal stability makes it ideal for polymer curing (ΔH = −320 J/g by DSC) , whereas vinylsulfonyl derivatives are key in electrolysis by-products of azo dyes . 4-(Methylsulfonyl)phenol is used in HPLC derivatization for phenol detection due to its fluorescence .

Biologische Aktivität

4-((4-Methoxyphenyl)sulfonyl)phenol, also known as a sulfonamide derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfonyl group attached to a phenolic structure, which is known to influence its reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C13H12O4S. The structure consists of a phenolic ring substituted with a methoxy group and a sulfonyl group, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Bacillus subtilis | 250 μg/mL |

| Pseudomonas aeruginosa | 500 μg/mL |

The compound's effectiveness against these pathogens suggests potential applications in treating infections caused by resistant strains.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action can lead to bactericidal effects, making it a candidate for further development as an antibiotic.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida species. The inhibition of biofilm formation by Candida albicans has been noted, which is crucial for preventing persistent infections.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 31.2 μg/mL |

| Aspergillus niger | 62.5 μg/mL |

Case Studies

- Antibiofilm Activity : A study demonstrated that this compound effectively reduced biofilm formation in Staphylococcus epidermidis, indicating its potential in treating biofilm-associated infections .

- Synergistic Effects : Research has shown that when combined with other antimicrobial agents, this compound can enhance the overall efficacy against resistant bacterial strains, suggesting a role in combination therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.